molecular formula C15H17N7O4S4 B601307 S-Methyl Cefmetazole CAS No. 68576-47-6

S-Methyl Cefmetazole

Numéro de catalogue B601307
Numéro CAS: 68576-47-6
Poids moléculaire: 487.6
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“S-Methyl Cefmetazole” is a derivative of cefmetazole, a cephalosporin antibiotic . Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted .


Synthesis Analysis

The synthesis of cefmetazole involves several steps, including silanization, halogenation, methoxylation, and secondary silanization of 7beta-dichloroacetamido-3- (1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt serving as a starting material, and then carrying out chain extension and acid and salt formation .


Molecular Structure Analysis

The molecular formula of cefmetazole is C15H17N7O5S3 . It has a weight average of 471.534 and a mono-isotopic mass of 471.045328759 .


Chemical Reactions Analysis

Cefmetazole, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins located inside the bacterial cell wall .


Physical And Chemical Properties Analysis

Cefmetazole has a bioavailability of approximately 100% following intramuscular injection . There is no appreciable metabolism .

Applications De Recherche Scientifique

Pharmacokinetics and Production of N-Methylthiotetrazole (NMTT)

S-Methyl Cefmetazole has been evaluated for its pharmacokinetics, particularly in the context of N-methylthiotetrazole (NMTT) production. A study comparing cefoperazone, cefotetan, and cefmetazole found significant differences in NMTT plasma concentrations and urinary recoveries among these cephalosporins. Cefmetazole showed the lowest in vivo production of NMTT, suggesting that cephalosporins primarily excreted renally, like cefmetazole, are associated with lower NMTT production (Welage et al., 1990).

Clinical Efficacy and Safety

Cefmetazole has been extensively evaluated for its clinical efficacy and safety. In Japan, a large-scale clinical evaluation involving 23,855 cases demonstrated its effectiveness in treating infections due to various bacteria. It was found to be effective across all age groups, from infants to the elderly (Shimada et al., 1985).

Comparative Antibacterial Activity

Research comparing the antibacterial activity of cefmetazole with other antibiotics found it to be effective against both gram-positive and gram-negative bacteria, including strains resistant to other cephalosporins. Its activity against Bacteroides fragilis was particularly noted (Tai et al., 1982).

Reproductive System Effects in Rats

An interesting study on cefmetazole's impact on the reproductive system of male rats indicated that high doses of cefmetazole or free NMTT caused reductions in testicular weight and delayed maturation of spermatogenic germ cells in infant rats, but not in pubertal rats. This study highlights the potential species-specific effects of cefmetazole (Moe et al., 1989).

In Vitro Activity Against Anaerobic Bacteria

Cefmetazole's in vitro activity against various anaerobic bacteria has been assessed, showing good activity against Bacteroides spp., Clostridium spp., and anaerobic gram-positive cocci. Its activity was found to be comparable or superior to other antimicrobial drugs in this respect (Cornick et al., 1987).

Pharmacology and Clinical Trials Overview

Cefmetazole sodium's pharmacology, including its broad spectrum of activity and pharmacokinetics, was summarized in a review focusing on its application in various types of infections and surgical procedures (Schentag, 1991).

Pharmacokinetics and Distribution

A detailed study of cefmetazole's pharmacokinetics, particularly focusing on its intravascular and interstitial fluid distribution, was conducted using the skin window technique. This study provided insights into the drug's rapid distribution and elimination kinetics (Tan et al., 1989).

Mécanisme D'action

Target of Action

S-Methyl Cefmetazole, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis . These proteins include Penicillin binding protein 2a in Staphylococcus aureus and Penicillin-binding proteins 1A and 1B in Escherichia coli .

Mode of Action

The bactericidal activity of S-Methyl Cefmetazole results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, it prevents the final stage of bacterial cell wall synthesis, leading to cell lysis and death .

Biochemical Pathways

S-Methyl Cefmetazole affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity . This disruption leads to cell wall weakening, osmotic instability, and ultimately, bacterial cell death .

Pharmacokinetics

The pharmacokinetics of S-Methyl Cefmetazole allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . A study investigating the pharmacokinetics of S-Methyl Cefmetazole in plasma, peritoneal fluid, peritoneum, and subcutaneous adipose tissue found that the mean area under the drug concentration-time curve (AUC0–3.5 h) ratios of peritoneal fluid-to-plasma, peritoneum-to-plasma, and subcutaneous adipose tissue-to-plasma were 0.60, 0.36, and 0.11, respectively .

Result of Action

The primary result of S-Methyl Cefmetazole’s action is the death of bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis and death, effectively treating a variety of bacterial infections . It has a broad spectrum of activity against both gram-positive and gram-negative microorganisms .

Action Environment

The action of S-Methyl Cefmetazole can be influenced by various environmental factors. For instance, the drug has been studied in different infection environments such as gynecologic, intraabdominal, urinary tract, respiratory tract, and skin and soft tissue infections . The efficacy of S-Methyl Cefmetazole may also be affected by the presence of beta-lactamase-producing organisms that are resistant to first-generation cephalosporins or penicillins .

Orientations Futures

Cefmetazole has received attention as a pharmaceutical intervention for extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-EC) infections . Future research may focus on further investigating the pharmacokinetics/pharmacodynamics (PK/PD) characteristics of cefmetazole against ESBL-EC .

Propriétés

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKWCPOCBYWASE-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Methyl Cefmetazole
Reactant of Route 2
S-Methyl Cefmetazole
Reactant of Route 3
S-Methyl Cefmetazole
Reactant of Route 4
Reactant of Route 4
S-Methyl Cefmetazole
Reactant of Route 5
Reactant of Route 5
S-Methyl Cefmetazole
Reactant of Route 6
S-Methyl Cefmetazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.